Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)-
Description
The compound Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- (CAS: 33204-76-1) is a cyclic siloxane with a unique stereochemical configuration and mixed substituents. Its molecular formula is C₁₈H₂₈O₄Si₄ (molecular weight: 420.75 g/mol), featuring a cyclotetrasiloxane backbone substituted with two phenyl groups at positions 2 and 4, and six methyl groups distributed across the remaining positions . The (Z)-configuration denotes the cis-arrangement of substituents, which influences its physical properties and reactivity .
This compound is notable for its applications in high-performance silicone materials, where phenyl groups enhance thermal stability and methyl groups contribute to hydrophobicity . Its synthesis typically involves equilibration reactions of methylphenyl cyclosiloxanes or controlled hydrolysis of chlorosilanes .
Properties
CAS No. |
33204-75-0 |
|---|---|
Molecular Formula |
C18H28O4Si4 |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
(6R,8S)-2,2,4,4,6,8-hexamethyl-6,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C18H28O4Si4/c1-23(2)19-24(3,4)21-26(6,18-15-11-8-12-16-18)22-25(5,20-23)17-13-9-7-10-14-17/h7-16H,1-6H3/t25-,26+ |
InChI Key |
SQMDVANNTDBLCG-WMPKNSHKSA-N |
Isomeric SMILES |
C[Si@]1(O[Si@](O[Si](O[Si](O1)(C)C)(C)C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)(C)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of cyclotetrasiloxanes typically involves the controlled hydrolysis and condensation of organochlorosilanes or organodichlorosilanes in the presence of appropriate nucleophiles or bases, followed by cyclization to form the four-membered siloxane ring. For the specific compound 2,4-diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane (Z-isomer), the key step is the selective formation of the cis-configuration with diphenyl substitution at the 2 and 4 positions and hexamethyl substitution at the other silicon centers.
Synthesis via Reaction of 1,5-Disodiumoxyhexamethylsiloxane with Dichlorodiphenylsilane
A well-documented method involves the reaction of 1,5-disodiumoxyhexamethylsiloxane with dichlorodiphenylsilane under low-temperature conditions in anhydrous tetrahydrofuran (THF) solvent. The process proceeds as follows:
Reactants Preparation: A solution of 1,5-disodiumoxyhexamethylsiloxane is prepared, which serves as a nucleophilic siloxane source.
Chlorosilane Addition: Dichlorodiphenylsilane, the diphenyl-substituted chlorosilane, is dissolved in anhydrous THF.
Simultaneous Addition: Both solutions are added simultaneously and at the same rate to a reaction flask cooled to approximately −60 °C with vigorous stirring.
Reaction Conditions: The mixture is stirred while gradually warming to room temperature over about 1 hour, maintaining a pH of 5–7 to control hydrolysis and condensation.
Workup: Excess THF is removed by rotary evaporation, and methyl tert-butyl ether (MTBE) is added to the residue. The mixture is washed with water to remove inorganic salts and then dried.
Purification: The crude product is distilled under reduced pressure to isolate the cyclotetrasiloxane compound.
This method yields cyclotetrasiloxanes with yields ranging from 55% to 75%, depending on reaction conditions and the specific dichlorosilane used. For example, in the synthesis of 1,1,3,3,5,5,7,7-octamethyl-7-vinylcyclotetrasiloxane, a similar approach yielded 45% isolated product with 96% purity as analyzed by gas-liquid chromatography (GLC) and gel permeation chromatography (GPC).
Reaction Mechanism Insights
The nucleophilic attack of the disodium siloxane on the dichlorodiphenylsilane leads to the formation of siloxane bonds.
Controlled temperature and pH prevent uncontrolled polymerization, favoring cyclic tetramer formation.
The presence of phenyl substituents influences the stereochemistry, favoring the (Z)- or cis-isomer due to steric and electronic effects.
Alternative Synthetic Routes
While the primary method involves dichlorodiphenylsilane and disodium siloxane precursors, other approaches reported in literature include:
Direct condensation of diphenyldimethylsiloxane oligomers under acidic or basic catalysis to promote cyclization.
Ring-closing metathesis or other organometallic catalyzed cyclization reactions, although these are less common for siloxanes.
However, these alternative methods are less documented and typically yield mixtures of cyclic and linear siloxanes, requiring extensive purification.
Summary of Key Preparation Data
| Parameter | Details |
|---|---|
| Starting Materials | 1,5-Disodiumoxyhexamethylsiloxane, dichlorodiphenylsilane |
| Solvent | Anhydrous tetrahydrofuran (THF), methyl tert-butyl ether (MTBE) |
| Temperature | −60 °C (addition), then room temperature (reaction) |
| Reaction Time | Approximately 1 hour stirring after addition |
| pH Range | 5–7 |
| Purification | Rotary evaporation, aqueous washing, vacuum distillation |
| Yield Range | 55–75% (depending on conditions) |
| Product Purity | Up to 96% (by GLC and GPC) |
Research Findings and Analytical Data
Gas-Liquid Chromatography (GLC) and Gel Permeation Chromatography (GPC) analyses confirm the purity and molecular weight distribution of the synthesized cyclotetrasiloxane.
Structural characterization by NMR spectroscopy and mass spectrometry supports the formation of the cyclic tetramer with diphenyl and hexamethyl substitution.
The stereochemical configuration (Z or cis) is favored under the described reaction conditions, consistent with steric hindrance and electronic effects of phenyl substituents.
Chemical Reactions Analysis
Types of Reactions
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: Substitution reactions can replace the phenyl or methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and other organosilicon derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications Overview
The applications of Cyclotetrasiloxane can be categorized into several key areas:
- Cosmetic Formulations
- Industrial Uses
- Pharmaceutical Applications
- Material Science
Cosmetic Formulations
Cyclotetrasiloxane compounds are frequently utilized in cosmetic products due to their emollient properties and ability to enhance the texture of formulations. They serve as:
- Silicone Emollients: Providing a smooth application and enhancing skin feel.
- Film Formers: Offering water resistance and durability in products such as sunscreens and moisturizers.
Case Study:
A study highlighted the formulation of a sunscreen incorporating Cyclotetrasiloxane to improve spreadability and water resistance while maintaining a non-greasy feel on the skin .
Industrial Uses
In industrial settings, Cyclotetrasiloxane is valued for its thermal stability and chemical inertness. It finds applications in:
- Lubricants: Enhancing the performance of lubricants under extreme conditions.
- Coatings: Providing protective layers that resist moisture and corrosion.
Data Table: Industrial Applications of Cyclotetrasiloxane
| Application Type | Description | Benefits |
|---|---|---|
| Lubricants | Used in high-temperature environments | Reduces wear and tear |
| Coatings | Protective coatings for machinery | Increases lifespan of equipment |
Pharmaceutical Applications
In pharmaceuticals, Cyclotetrasiloxane is explored for its potential in drug delivery systems. Its properties allow for:
- Controlled Release: Facilitating the gradual release of active ingredients.
- Stability Improvement: Enhancing the stability of sensitive compounds.
Case Study:
Research has shown that incorporating Cyclotetrasiloxane into drug formulations can significantly improve the bioavailability of poorly soluble drugs .
Material Science
The compound is also investigated in material science for its role in developing advanced materials such as:
- Silicone Rubber: Used in various applications from automotive to medical devices due to its flexibility and durability.
- Nanocomposites: Enhancing mechanical properties when combined with nanoparticles.
Data Table: Material Science Applications
| Material Type | Usage | Advantages |
|---|---|---|
| Silicone Rubber | Automotive seals | High elasticity and durability |
| Nanocomposites | Structural components | Improved strength-to-weight ratio |
Mechanism of Action
The mechanism of action of Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes and proteins, influencing various biochemical processes. Its unique structure allows it to form stable complexes with other molecules, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Comparison with Similar Cyclotetrasiloxane Derivatives
Structural and Functional Differences
Key structural analogs and their properties are compared below:
Thermal and Chemical Stability
- Phenyl vs. Methyl Substituents : The target compound’s phenyl groups significantly improve thermal stability compared to fully methylated analogs like D3. For example, diphenyl silicone rubbers exhibit decomposition temperatures exceeding 300°C, whereas methylphenyl analogs degrade near 250°C .
- Steric Effects : The cis-(Z) configuration introduces steric hindrance, reducing reactivity in hydrolysis or polymerization compared to trans-isomers .
Toxicity and Environmental Impact
- Acute Toxicity: The target compound has an LD₅₀ >5 g/kg in rats, indicating low acute toxicity .
- Environmental Persistence : Phenylated siloxanes like the target compound are less volatile and more resistant to biodegradation than methylated derivatives, raising concerns about long-term environmental persistence .
Data Tables
Table 1: Thermal Stability Comparison
| Compound | Decomposition Temperature (°C) | Key Reference |
|---|---|---|
| Target Compound (33204-76-1) | >300 | |
| 2,4,6,8-Tetramethylcyclotetrasiloxane | ~200 | |
| D4 (556-67-2) | ~175 |
Table 2: Environmental and Toxicological Data
| Compound | Log₁₀WS (Water Solubility) | LD₅₀ (Oral, Rat) | Environmental Risk |
|---|---|---|---|
| Target Compound (33204-76-1) | -25.00 (estimated) | >5 g/kg | Moderate persistence |
| D4 (556-67-2) | -3.82 | 1.5 g/kg | High persistence |
Biological Activity
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- is a siloxane compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant, antibacterial, and potential endocrine-disrupting properties. The findings are supported by various studies and data tables for clarity.
Chemical Structure and Properties
The compound is characterized by a unique siloxane structure that influences its biological interactions. Its chemical formula is and it features a cyclic arrangement that contributes to its stability and reactivity.
| Property | Value |
|---|---|
| Molecular Weight | 392.81 g/mol |
| Solubility | Insoluble in water |
| Melting Point | Not available |
| Boiling Point | Not available |
| Log P | Not available |
Antioxidant Activity
Research indicates that siloxane compounds can exhibit significant antioxidant properties. A comparative study highlighted the free radical scavenging abilities of various compounds. The antioxidant activity of cyclotetrasiloxanes is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl).
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µg/mL) |
|---|---|
| Cyclotetrasiloxane (Z) | 5.20 |
| Vitamin C | 4.90 |
| Butylated Hydroxytoluene (BHT) | 11.50 |
Antibacterial Activity
The antibacterial efficacy of cyclotetrasiloxane has been explored against various bacterial strains. Studies have shown varying minimum inhibitory concentration (MIC) values for different siloxane derivatives.
Table 3: Antibacterial Activity of Cyclotetrasiloxane
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 6.25 |
| S. aureus | 1.56 |
| S. Enteritidis | 1.56 |
| S. Typhimurium | 3.125 |
These results indicate that cyclotetrasiloxanes possess notable antibacterial properties, particularly against Gram-positive bacteria.
Endocrine Disruption Potential
Concerns regarding the endocrine-disrupting potential of cyclotetrasiloxanes have been raised in several studies. The compound has been linked to weak estrogenic activity, which warrants further investigation into its long-term effects on human health and the environment.
Case Studies
- Case Study on Antioxidant Properties : A study involving various siloxane compounds demonstrated that cyclotetrasiloxanes could effectively reduce oxidative stress in cellular models.
- Case Study on Antibacterial Efficacy : In vitro tests showed that cyclotetrasiloxane exhibited significant antibacterial activity against multidrug-resistant strains of bacteria.
Q & A
Basic Research Questions
Q. 1. What are the primary analytical techniques for characterizing the purity and stereochemistry of (Z)-2,4-diphenylhexamethylcyclotetrasiloxane?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the stereochemistry (e.g., cis/trans isomerism via coupling constants) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Infrared (IR) spectroscopy can identify functional groups (e.g., Si-O-Si stretching at ~1000–1100 cm⁻¹) . For structural validation, compare experimental IR/NMR data with computational simulations (DFT calculations) or reference spectra from databases like NIST Chemistry WebBook .
Q. 3. How does the solubility profile of this compound influence its formulation in experimental matrices?
- Methodology : Test solubility in solvents like isopropyl myristate, ethanol, and mineral oil (where it is miscible) versus water or propylene glycol (where it is insoluble) . Phase behavior studies (e.g., ternary phase diagrams) can optimize solvent systems for drug delivery or polymer synthesis. Note that volatility may require sealed systems to prevent evaporation during experiments .
Q. 4. What regulatory guidelines govern the handling of cyclotetrasiloxane derivatives in academic research?
- Methodology : Consult the EU’s REACH regulations, which classify D4 (a related cyclotetrasiloxane) as a Substance of Very High Concern (SVHC) due to endocrine disruption and environmental persistence . For U.S.-based studies, follow EPA risk evaluation frameworks (e.g., TSCA Section 6) to assess occupational exposure limits and disposal protocols .
Advanced Research Questions
Q. 5. How can researchers resolve contradictions in toxicity data for cyclotetrasiloxane derivatives?
- Methodology : Conduct systematic reviews using inclusion/exclusion criteria aligned with EPA’s hazard assessment protocols (e.g., PECO criteria: Population, Exposure, Comparator, Outcome) . Prioritize studies with robust dose-response data and controlled exposure pathways. For conflicting results (e.g., reproductive toxicity vs. inertness in acute tests), perform in vitro assays (e.g., estrogen receptor binding) and cross-validate with in vivo models .
Q. 6. What experimental designs are optimal for assessing environmental persistence and bioaccumulation of this compound?
- Methodology : Use OECD Test Guideline 307 for soil degradation studies under aerobic/anaerobic conditions. For bioaccumulation, apply bioconcentration factor (BCF) assays in aquatic organisms (e.g., zebrafish) with LC-MS quantification . Model environmental fate using fugacity-based tools (e.g., EQC or SimpleBox) to predict partitioning into air/water/sediment .
Q. 7. How does the substitution pattern (phenyl/methyl groups) impact the thermal stability and reactivity of cyclotetrasiloxanes?
- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to compare decomposition temperatures of phenyl-substituted vs. fully methylated analogs (e.g., D4). Reactivity can be probed via ring-opening polymerization (ROP) kinetics using catalysts like KOH, monitored by GPC or rheometry .
Q. 8. What strategies mitigate cross-contamination risks when synthesizing or analyzing cyclotetrasiloxanes with trace D4 impurities?
- Methodology : Implement high-resolution GC-MS with selective ion monitoring (SIM) to distinguish D4 (m/z 281) from analogs like D5/D6. Purify raw materials via fractional distillation or preparative HPLC. For synthesis, optimize reaction conditions (e.g., stoichiometry, temperature) to minimize D4 byproduct formation .
Q. 9. How can computational chemistry predict endocrine-disrupting potential of cyclotetrasiloxane derivatives?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with human estrogen receptor alpha (ERα). Validate predictions with luciferase reporter gene assays (e.g., ER-CALUX). Compare results with structural analogs to identify toxicophores (e.g., phenyl group positioning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
